(2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-[[4-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]oxane-3,4-diol;hydrate
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Overview
Description
The compound (2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-[[4-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]oxane-3,4-diol;hydrate is a complex organic molecule with potential applications in various scientific fields. This compound features a unique combination of functional groups, including a fluorine atom, a hydroxymethyl group, and a trifluoromethyl-substituted pyrazole ring, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-[[4-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]oxane-3,4-diol;hydrate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Glycosylation: The oxane ring is introduced through glycosylation reactions, where a suitable sugar derivative is reacted with the pyrazole intermediate.
Fluorination: The fluorine atom is typically introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
The compound (2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-[[4-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]oxane-3,4-diol;hydrate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide to introduce an azido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of the corresponding carboxylic acid derivative.
Reduction: Formation of the reduced pyrazole derivative.
Substitution: Formation of the azido-substituted derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme-substrate interactions due to its unique functional groups.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient, particularly in the development of anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which (2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-[[4-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]oxane-3,4-diol;hydrate exerts its effects is likely related to its ability to interact with specific molecular targets. The fluorine and trifluoromethyl groups can enhance binding affinity to certain enzymes or receptors, while the hydroxymethyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4R,5S,6R)-5-chloro-6-(hydroxymethyl)-2-[[4-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]oxane-3,4-diol
- (2S,3R,4R,5S,6R)-5-bromo-6-(hydroxymethyl)-2-[[4-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]oxane-3,4-diol
Uniqueness
The presence of the fluorine atom in (2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-[[4-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]oxane-3,4-diol;hydrate imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets compared to its chloro and bromo analogs .
Properties
Molecular Formula |
C18H22F4N2O7 |
---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
(2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-[[4-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]oxane-3,4-diol;hydrate |
InChI |
InChI=1S/C18H20F4N2O6.H2O/c1-28-9-4-2-8(3-5-9)6-10-15(18(20,21)22)23-24-16(10)30-17-14(27)13(26)12(19)11(7-25)29-17;/h2-5,11-14,17,25-27H,6-7H2,1H3,(H,23,24);1H2/t11-,12-,13+,14-,17+;/m1./s1 |
InChI Key |
COLGBICGVRKHFX-LAAATHEYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CC2=C(NN=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)F)O)O)C(F)(F)F.O |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C(NN=C2OC3C(C(C(C(O3)CO)F)O)O)C(F)(F)F.O |
Origin of Product |
United States |
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